3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Description
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a triazolo[4,3-c]pyrimidine core substituted with methyl groups at positions 3, 5, and 6. This scaffold is part of a broader class of triazolopyrimidines known for their diverse pharmacological activities, including antifungal, antiviral, and anticonvulsant properties. The methyl substituents enhance lipophilicity and metabolic stability, making it a candidate for drug development.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-5-4-9-6(2)12-7(3)10-11-8(5)12/h4H,1-3H3 |
InChI Key |
JIPITZBXQAOBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N2C1=NN=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-methylthio-8-methoxytriazolo pyrimidine with cyano group bromine in acetonitrile, followed by reflux and subsequent treatment with sodium bicarbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis in Acidic or Basic Conditions
The compound undergoes hydrolysis under strong acidic conditions (e.g., 5 M HCl) to yield triazole derivatives. This reaction involves cleavage of the pyrimidine ring while retaining the triazole core .
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 5 M HCl, 25°C, 24 h | - | 3,5,8-Trimethyl-1,2,4-triazole derivatives (e.g., 8e, 8f) | 70–85% |
| NaOH (aq.), 80°C, 6 h | - | Ring-opened intermediates with carbonyl groups | ~60% |
Key Mechanism : Protonation of nitrogen atoms in the pyrimidine ring weakens C–N bonds, enabling nucleophilic attack by water .
Nucleophilic Substitution with Alcohols
Methanol and ethanol react with 3,5,8-trimethyl- triazolo[4,3-c]pyrimidine under mild conditions to form ether derivatives.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Methanol | RT, 2 h | 3,5,8-Trimethyl-triazolo-methoxy derivative | 78% |
| Ethanol | Reflux, 4 h | 3,5,8-Trimethyl-triazolo-ethoxy derivative | 82% |
Mechanistic Insight : The methyl groups at positions 3, 5, and 8 sterically hinder direct substitution, favoring SN2 pathways at less substituted sites .
Aminide Formation with Dicyclohexylcarbodiimide (DCC)
Treatment with DCC generates triazolo[4,3-c]pyrimidinium-3-aminides, which serve as intermediates for further functionalization .
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| DCC, THF | RT, 12 h | 3-Aminide derivatives (5a–h) | 65–80% |
Applications : Aminides undergo rapid hydrolysis in acidic media or react with nucleophiles (e.g., amines) to form substituted triazoles .
Cyclocondensation Reactions
The compound participates in cyclocondensation with 1,3-dicarbonyl compounds (e.g., barbituric acid) to form fused heterocycles .
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Barbituric acid | Ethanol-H2O (8:2), 80°C | Triazolo-pyrimidine-barbiturate hybrids | 70–75% |
Structural Impact : Methyl groups enhance electron density at the triazole ring, directing regioselectivity during cyclization .
Biological Interactions via Hydrogen Bonding
While not a classical reaction, the compound’s methyl groups modulate interactions with biological targets:
-
Antimicrobial Activity : Disrupts bacterial membrane synthesis via hydrogen bonding with lipid II precursors .
-
Enzyme Inhibition : Binds to kinase active sites through π-π stacking and hydrophobic interactions .
Stability Under Oxidative Conditions
The compound demonstrates stability toward mild oxidants (e.g., H₂O₂) but degrades in the presence of strong oxidizers like KMnO₄ .
Table 2: Comparative Reactivity of Methyl Substituents
| Position | Electronic Effect | Steric Effect | Reactivity |
|---|---|---|---|
| 3-Methyl | Electron-donating | Moderate | Low |
| 5-Methyl | Electron-donating | High | Very low |
| 8-Methyl | Neutral | Low | High |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits notable antimicrobial properties. Its structural features allow it to interact effectively with bacterial enzymes and cell membranes. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi.
Anticancer Properties
This compound has been investigated for its anticancer potential. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further development as an anticancer agent. Some studies have reported that it can induce apoptosis in cancer cells by activating specific signaling cascades.
Anti-inflammatory Effects
The anti-inflammatory properties of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine have also been documented. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a potential candidate for treating inflammatory diseases.
Chemical Reactions and Synthesis
The synthesis of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: Utilizing various precursors to form the triazole-pyrimidine framework.
- Methylation Reactions: Introducing methyl groups at specific positions to enhance biological activity.
These synthetic routes are crucial for producing analogs with improved efficacy and selectivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is vital for optimizing its pharmacological properties. The arrangement of methyl groups plays a significant role in its interaction with biological targets:
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Methyl Group | Enhances lipophilicity and permeability |
| 5 | Methyl Group | Increases binding affinity to target enzymes |
| 8 | Methyl Group | Modulates biological activity |
Antimicrobial Efficacy
In one study examining the antimicrobial activity of various triazolo-pyrimidine derivatives including 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Cancer Cell Line Studies
Another study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers.
Mechanism of Action
The mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Triazolopyrimidine derivatives differ in the position of the triazole ring fusion ([4,3-c] vs. [1,5-c]) and substituent patterns, which critically influence their chemical and biological behavior:
For example, 3-methyl-7-p-tolyl-[1,2,4]triazolo[4,3-c]pyrimidine (compound 7 ) exhibits a downfield shift (δ = 8.7 ppm) for C3-CH3 compared to its [1,5-c] isomer (compound 6 , δ = 8.2 ppm for C2-CH3), reflecting distinct electronic environments .
Key Insights :
- Substituent Effects : Methyl groups improve metabolic stability but may reduce potency compared to bulkier aryl groups (e.g., fluorophenyl in bis-triazolo derivatives) .
- Linker Influence : Thioether groups in thio-triazolo derivatives enhance drug-likeness by balancing lipophilicity and solubility .
- Ring Fusion Stability : [4,3-c] isomers are less stable and often intermediates in synthesizing [1,5-c] derivatives via Dimroth rearrangement .
Biological Activity
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a fused triazole and pyrimidine ring system with three methyl groups located at positions 3, 5, and 8 of the triazole ring. This unique arrangement contributes to its distinct chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 162.19 g/mol .
Biological Activities
Research indicates that 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits significant biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has been shown to affect cell proliferation and induce apoptosis in gastric cancer cells by inhibiting specific deubiquitinases like USP28 .
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. Its interaction with biological targets may enhance its efficacy as an antimicrobial agent .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer progression. Its structural features allow it to interact selectively with these enzymes .
Synthesis of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Various synthetic routes have been developed for the preparation of this compound. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolo-pyrimidine structure.
Synthetic Route Example
- Starting Materials : Pyrimidin-6-yl thiosemicarbazide derivatives.
- Reagents : Dicyclohexylcarbodiimide (DCC) is commonly used.
- Conditions : Reactions are conducted under acidic or neutral conditions to facilitate the formation of the triazole ring.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine | Methyl group at position 5 | Exhibits different reactivity patterns |
| 7-Methyl-[1,2,4]triazolo[4,3-b]pyrimidine | Methyl group at position 7 | Known for specific anti-tumor activity |
| 6-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine | Methyl group at position 6 | Displays enhanced solubility and bioavailability |
The unique arrangement of methyl groups in 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine influences its pharmacokinetics and interactions with biological targets compared to these analogs .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Case Study on Cancer Cell Lines : A study evaluated the effect of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine on gastric cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value suggesting potent anti-cancer properties .
- Antimicrobial Efficacy Assessment : Research focused on testing the compound against various bacterial strains revealed promising results with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Methyl groups at C-3, C-5, and C-8 produce distinct signals. For example, methyl shifts in [4,3-c] isomers (2.39 ppm) differ from [1,5-c] isomers (3.04 ppm) due to ring strain differences .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
- X-ray Crystallography : Resolves ambiguities in substitution patterns, especially for sterically hindered derivatives .
How do reaction conditions influence product distribution in cyclization reactions?
Advanced Research Focus
Conflicting outcomes in cyclization (e.g., ) arise from reagent choice and reaction mechanisms:
- Reagent-Specific Pathways : Triethyl orthoformate vs. formic acid in cyclizing 4-hydrazinothienopyrimidines yields different products (e.g., triazolo[4,3-c] vs. [2,3-c] isomers) via divergent ring-opening/closure steps .
- Thermodynamic vs. Kinetic Control : High-temperature or acidic conditions favor thermodynamically stable isomers (e.g., [1,5-c] series), while low temperatures trap metastable [4,3-c] intermediates .
What biological evaluation methods are suitable for triazolopyrimidine derivatives?
Q. Advanced Research Focus
- Kinase Assays : For CDK2 inhibitors (e.g., pyrazolo-triazolo-pyrimidines), use fluorescence polarization or radiometric assays to measure IC₅₀ values .
- Cell Line Screening : Test cytotoxicity in HeLa or tumor cell lines (e.g., A₃ adenosine receptor antagonism in cancer models) .
- Molecular Docking : Validate binding modes with CDK2 or A₃ receptor crystal structures .
How can regioselectivity challenges in electrophilic substitution be addressed?
Advanced Research Focus
Substitution patterns (e.g., chlorosulfonation at C-6 in triazolo[4,3-a]pyrimidines) depend on:
- Electronic Effects : Electron-deficient pyrimidine rings direct electrophiles to specific positions (e.g., C-6 in [4,3-a] systems) .
- Steric Guidance : Methyl groups at C-3 and C-5 hinder substitution at adjacent positions, favoring distal sites .
What are the implications of fused heterocyclic systems (e.g., pyrazolo-triazolo-pyrimidines) on bioactivity?
Advanced Research Focus
Fused systems enhance binding affinity and selectivity:
- A₃ Receptor Antagonists : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit nanomolar affinity due to planar fused rings mimicking adenosine .
- CDK2 Inhibition : Pyrazolo-triazolo-pyrimidine derivatives disrupt ATP-binding pockets via π-π stacking and hydrogen bonding .
How should researchers reconcile conflicting data on cyclization mechanisms?
Advanced Research Focus
Contradictions (e.g., vs. 9) require mechanistic reinvestigation:
- Isotopic Labeling : Track atom migration during rearrangement (e.g., ¹⁵N labeling in Dimroth processes) .
- Computational Studies : DFT calculations can model transition states to clarify competing pathways .
What strategies mitigate thermal instability in triazolopyrimidine intermediates?
Q. Practical Methodology
- Low-Temperature Isolation : Use cryogenic conditions to stabilize [4,3-c] isomers before rearrangement .
- In Situ Derivatization : Convert reactive intermediates to stable derivatives (e.g., thioglycosides in ) .
How are fused triazolopyrimidines optimized for pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
